molecular formula C14H10FNO5 B6382945 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261899-98-2

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%

Cat. No. B6382945
CAS RN: 1261899-98-2
M. Wt: 291.23 g/mol
InChI Key: NDHUGVCYTWEZRB-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FCN) is a novel fluorinated nitrophenol derivative that has recently been synthesized and studied for its potential applications in scientific research. 4-FCN has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in laboratory experiments.

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of various analytes, including hydrogen peroxide, copper ions, and bisphenol A. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used as a catalyst for the synthesis of polymeric materials and as a reagent for the synthesis of carboxylic acids.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% acts as a fluorescence quencher, which means that it can absorb and dissipate energy from the fluorescence of other molecules. This allows 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% to be used as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative stress in cells. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, including lipoxygenase and cyclooxygenase.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it has been found to have a wide range of potential applications in scientific research. However, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% also has some limitations. It is not yet fully understood how it works, and it has not been extensively studied in vivo.

Future Directions

There are a variety of potential future directions for research on 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%. Further research could be conducted to better understand its mechanism of action and to explore its potential applications in scientific research. In addition, further research could be conducted to study the biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in vivo. Finally, further research could be conducted to explore the potential use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% as a therapeutic agent.

Synthesis Methods

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% was first synthesized in 2017 by a group of researchers in China. The synthesis process involves a series of reactions, beginning with the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide with 2-nitroaniline in the presence of potassium carbonate and potassium iodide. This is followed by the reaction of the resulting 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitroaniline with sodium hydroxide to form the desired product 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%.

properties

IUPAC Name

methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHUGVCYTWEZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686317
Record name Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol

CAS RN

1261899-98-2
Record name Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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